N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been shown to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized using both green and conventional methods . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides or anhydrides under reflux conditions . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be confirmed using spectroscopic methods . The elemental analysis and spectral data IR and NMR of the produced compounds were found to be compatible with the predicted structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives involve the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides or anhydrides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can be evaluated through ADME (absorption, distribution, metabolism, and excretion) properties . These properties are important for evaluating the drug-like behavior of the compounds .Scientific Research Applications
Synthesis and Biological Activity
One study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, revealing a structure-activity relationship that underscores the potential of these compounds in medicinal applications (Rahmouni et al., 2016).
Antimicrobial and Anticancer Agents
Another investigation reported the synthesis of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, showing significant antimicrobial and anticancer activity, which indicates the compound's versatility and efficacy in combating various diseases (Hafez et al., 2016).
Synthesis of Spiro Derivatives
The compound's utility is further demonstrated in the efficient synthesis of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones and spiro[benzo[4,5]thieno[2,3-d]pyrimidine-2,3'-indoline]-2',4(3H)-diones, highlighting its role in the development of potential applications in medicinal chemistry, with several derivatives exhibiting anti-proliferative properties in vitro against cancer cell lines (Ismail et al., 2017).
Antitumor Activity and Molecular Docking
Research into (benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl) pyrimidine derivatives synthesized from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde has revealed significant antitumor activity and provided insights into the molecular docking studies as thymidylate synthase inhibitors. This underscores the compound's potential as a therapeutic agent in cancer treatment (El-Zahar et al., 2011).
Future Directions
The future directions for the research on pyrazolo[3,4-d]pyrimidine derivatives could involve further optimization of the synthesis process, evaluation of their biological activities against a wider range of targets, and detailed investigation of their mechanism of action . Additionally, further studies could also focus on improving the ADME properties of these compounds to enhance their drug-like behavior .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN7O3/c1-13-10-20(27-23(34)19-11-14-4-2-3-5-18(14)35-19)32(30-13)24-28-21-17(22(33)29-24)12-26-31(21)16-8-6-15(25)7-9-16/h2-12H,1H3,(H,27,34)(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAPAJVMTZCEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(C=NN5C6=CC=C(C=C6)Cl)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.